O-(1-methylpiperidin-4-yl)hydroxylamine

Description

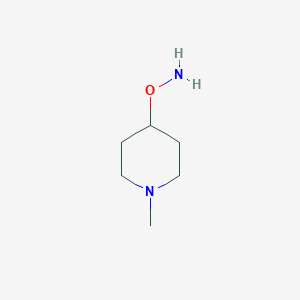

Structure

3D Structure

Properties

IUPAC Name |

O-(1-methylpiperidin-4-yl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-4-2-6(9-7)3-5-8/h6H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUUSKYOCPUWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-(1-methylpiperidin-4-yl)hydroxylamine CAS 301547-02-4 properties

The following technical guide is structured to serve as a definitive reference for O-(1-methylpiperidin-4-yl)hydroxylamine , a critical intermediate in medicinal chemistry.

CAS Registry Number: 301547-02-4 (Referenced) Chemical Formula: C₆H₁₄N₂O Molecular Weight: 130.19 g/mol (Free Base)[1]

Executive Summary

O-(1-methylpiperidin-4-yl)hydroxylamine is a specialized O-substituted hydroxylamine building block used primarily in the synthesis of oxime ether pharmacophores.[1] Its structural core—a piperidine ring N-methylated at position 1 and functionalized with an aminooxy group at position 4—provides a strategic "solubilizing tail" often required in drug discovery to improve the physicochemical properties (LogD, pKa) of lipophilic scaffolds.[1]

This guide details the physicochemical profile, validated synthesis protocols, and application logic for this compound, addressing its role in developing kinase inhibitors, GPCR ligands, and novel antibiotics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a basic tertiary amine (N-methylpiperidine) and a nucleophilic hydroxylamine ether.[1] This duality allows it to participate in oxime condensations while introducing a basic center that can form salts, enhancing aqueous solubility.

Note on CAS Ambiguity: While CAS 301547-02-4 is frequently associated with this chemical name in commercial catalogs, researchers should verify the specific isomer (1-methyl vs. 2-methyl) and salt form (dihydrochloride vs. free base) with suppliers.[1] The protocol below specifically targets the 1-methyl-4-substituted isomer.

Key Properties Table[1][2][8]

| Property | Value / Description | Note |

| IUPAC Name | O-(1-methylpiperidin-4-yl)hydroxylamine | |

| Appearance | White to off-white crystalline solid | Typically supplied as 2HCl salt |

| Solubility | High in H₂O, MeOH; Low in DCM, Hexanes | Free base is soluble in organics |

| pKa (Calc) | ~8.5 (Piperidine N), ~4.0 (Hydroxylamine N) | Basic center dominates |

| LogP | -0.03 (approx) | Highly polar |

| Storage | -20°C, Hygroscopic | Store under inert gas (Argon/N₂) |

Validated Synthesis Protocol

Methodology: Mitsunobu Inversion & Hydrazinolysis Rationale: Direct alkylation of hydroxylamine is prone to O/N-alkylation mixtures and elimination side reactions.[1] The Mitsunobu approach ensures exclusive O-alkylation with high regioselectivity.[1]

Step 1: Intermediate Formation (Phthalimide Protection)

Reaction: Condensation of 1-methyl-4-piperidinol with N-hydroxyphthalimide (NHPI).[1]

-

Reagents: 1-Methyl-4-piperidinol (1.0 eq), NHPI (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).[1]

-

Solvent: Anhydrous THF.

-

Conditions: 0°C to Room Temperature (RT), 12–18 hours.[1][2]

Protocol:

-

Charge a flame-dried flask with 1-methyl-4-piperidinol, NHPI, and PPh₃ in anhydrous THF under N₂.

-

Cool to 0°C. Add DIAD dropwise over 30 minutes to control exotherm.

-

Warm to RT and stir until TLC indicates consumption of the alcohol.

-

Workup: Concentrate in vacuo. Triturate residue with cold Et₂O to precipitate triphenylphosphine oxide (TPPO) byproduct (partial removal).[1] Purify the filtrate via flash chromatography (DCM/MeOH/NH₃) to isolate N-(1-methylpiperidin-4-yloxy)phthalimide .

Step 2: Deprotection to Active Reagent

Reaction: Hydrazinolysis of the phthalimide group.

-

Reagents: Hydrazine hydrate (3.0 eq) or Methylhydrazine (for milder conditions).[1]

-

Solvent: Ethanol or Methanol.[1]

-

Conditions: Reflux, 2–4 hours.

Protocol:

-

Dissolve the phthalimide intermediate in EtOH.[1]

-

Add hydrazine hydrate carefully.[1] A white precipitate (phthalhydrazide) will form as the reaction proceeds.[1]

-

Heat to reflux for 3 hours.

-

Cool to RT and filter off the phthalhydrazide solid.

-

Isolation: Concentrate the filtrate. Redissolve in Et₂O/DCM and treat with 4M HCl in dioxane to precipitate the dihydrochloride salt .

-

Filter and dry under vacuum.[1]

Synthesis Workflow Diagram

Figure 1: Two-step synthesis via Mitsunobu inversion ensuring exclusive O-alkylation.

Reactivity & Applications in Drug Design

Primary Application: Oxime Ligation

The hydroxylamine moiety is a "chemical velcro" for aldehydes and ketones. The resulting oxime ether linkage is hydrolytically stable (unlike imines) and metabolically robust.[1]

Mechanism:

-

Nucleophilic Attack: The lone pair on the hydroxylamine oxygen increases the nucleophilicity of the adjacent nitrogen (Alpha Effect).

-

Dehydration: Attack on the carbonyl carbon forms a tetrahedral intermediate, followed by water elimination to generate the C=N-O bond.

Strategic Utility in MedChem

-

Solubility Enhancement: The N-methylpiperidine ring (pKa ~8.[1]5) is protonated at physiological pH, improving the aqueous solubility of otherwise lipophilic kinase inhibitors or GPCR ligands.

-

Metabolic Stability: The oxime ether linkage resists P450-mediated oxidation better than standard ether or amine linkers.[1]

-

Target Classes:

Reactivity Scheme

Figure 2: General reaction scheme for attaching the piperidine solubilizing group to a drug scaffold.

Handling, Stability & Safety

Stability Profile

-

Free Base: Unstable.[1] Prone to oxidation and slow decomposition at room temperature.[1] Always convert to HCl salt for storage.[1]

-

Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Weigh quickly or use a glovebox.

Safety Hazards[3]

-

Explosion Risk: Like all hydroxylamine derivatives, the free base can be potentially explosive if heated under confinement or mixed with strong oxidants/metals.

-

Toxicity: Hydroxylamines are potential mutagens and skin sensitizers.[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Incompatibility: Avoid contact with strong acids (exothermic), acid chlorides (acylation), and strong oxidizing agents.[1]

References

-

Mitsunobu Synthesis of O-Alkyl Hydroxylamines Grochowski, E., & Jurczak, J. "Synthesis of O-alkylhydroxylamines via Mitsunobu reaction." Synthesis, 1976. [1]

-

Application in Kinase Inhibitor Design Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor."[1] Journal of Medicinal Chemistry, 2004. (Illustrates the utility of solubilizing piperidine tails). [1]

-

General Reactivity of Alpha-Effect Nucleophiles Buncel, E., & Hoz, S. "The Alpha-Effect in Organic Mechanisms."[1] Israel Journal of Chemistry, 1985. [1]

-

Safety of Hydroxylamine Derivatives Bretherick's Handbook of Reactive Chemical Hazards.[1] "Hydroxylamine salts stability."[1][3] [1]

Sources

Technical Monograph: O-(1-methylpiperidin-4-yl)hydroxylamine Dihydrochloride

[1]

Chemical Constitution & Structural Analysis[1][2][3][4]

O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride is a specialized bifunctional building block used primarily in the synthesis of oxime-based pharmaceutical candidates. It features a piperidine core that serves as a solubility-enhancing pharmacophore, linked via an ether bond to a reactive hydroxylamine moiety.

Identity & Physicochemical Profile[1][4][5]

| Property | Specification |

| IUPAC Name | O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride |

| Common Name | 4-(Aminooxy)-1-methylpiperidine 2HCl |

| CAS (Free Base) | 752170-00-6 |

| Molecular Formula | C₆H₁₄N₂O[1] · 2HCl |

| Molecular Weight | 203.11 g/mol (Salt) / 130.19 g/mol (Free Base) |

| Solubility | Highly soluble in H₂O, DMSO, Methanol; Insoluble in Et₂O, Hexanes |

| pKa (Calculated) | ~10.2 (Piperidine N), ~4.5 (Hydroxylamine N) |

Structural conformation

The molecule adopts a chair conformation to minimize 1,3-diaxial interactions. The bulky aminooxy group at the C4 position preferentially occupies the equatorial position in the lowest energy state, although the salt form (protonation) locks the piperidine nitrogen, reducing ring inversion dynamics.

Key Functional Motifs:

-

N-Methylpiperidine: Acts as a basic center (protonatable at physiological pH), often improving the oral bioavailability and lysosomal trapping of the final drug candidate.

-

Aminooxy Group (-O-NH₂): A super-nucleophile due to the alpha-effect, specifically designed for chemoselective ligation with carbonyls.

Synthetic Architecture

The synthesis of O-substituted hydroxylamines requires protecting group strategies to prevent N-overalkylation. The industry-standard route utilizes the Mitsunobu-Phthalimide protocol , which ensures regioselectivity for the oxygen atom of the hydroxylamine precursor.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic route via Mitsunobu coupling. Note the inversion of stereochemistry at C4 if the starting material were chiral (not applicable for unsubstituted 4-ol).

Critical Process Parameters

-

Mitsunobu Coupling: The reaction between 1-methylpiperidin-4-ol and N-hydroxyphthalimide is driven by the formation of the strong P=O bond. Crucial: Order of addition matters. Pre-complex betaine (PPh3 + DIAD) at 0°C before adding the alcohol to prevent side reactions.

-

Deprotection: Hydrazine hydrate cleaves the phthalimide. The byproduct, phthalhydrazide, is insoluble in cold ethanol and must be filtered off before acidification to avoid contaminating the final salt.

-

Salt Formation: The dihydrochloride is generated to stabilize the oxidation-prone hydroxylamine. It is hygroscopic; isolation usually requires trituration with diethyl ether.

Mechanistic Function: Oxime Ligation[1]

The primary utility of this molecule is the formation of oxime ethers (

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by acid-catalyzed dehydration.

Figure 2: Mechanism of oxime ligation. The reaction is most efficient at pH 4.5, where the carbonyl is activated but the hydroxylamine remains unprotonated enough to act as a nucleophile.

Aniline Catalysis

While the reaction is spontaneous, it is slow at neutral pH. The addition of aniline or p-phenylenediamine (10–100 mM) can accelerate the rate by forming a highly reactive Schiff base intermediate (transimination), which then reacts rapidly with the hydroxylamine [1].

Experimental Protocols

General Procedure for Oxime Ligation

Use this protocol to conjugate the hydroxylamine to a ketone-containing scaffold.

Materials:

-

Ketone/Aldehyde substrate (1.0 equiv)

-

O-(1-methylpiperidin-4-yl)hydroxylamine 2HCl (1.2 – 1.5 equiv)

-

Solvent: Methanol or 1:1 DMSO/Acetate Buffer (0.1M, pH 4.5)

-

Base: Pyridine or NaOAc (to neutralize the HCl salt)

Step-by-Step:

-

Dissolution: Dissolve the ketone substrate in Methanol (0.1 M concentration).

-

Activation: Add the hydroxylamine dihydrochloride salt directly to the solution.

-

Buffering: Add Pyridine (2.5 equiv relative to the hydroxylamine) to buffer the release of HCl. Note: If using Acetate buffer, this step is not required.

-

Incubation: Stir at room temperature for 2–16 hours. Monitor by LC-MS (Oxime formation results in a mass shift of +112.1 Da relative to the ketone).

-

Workup: Evaporate volatiles. For hydrophobic products, partition between EtOAc and sat. NaHCO₃. The basic piperidine allows the product to be extracted into organic solvent at pH > 10.

Quality Control & Handling

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will absorb atmospheric water, becoming a sticky gum.

-

Storage: Store at -20°C under Argon in a desiccator.

-

Handling: Weigh quickly in a low-humidity environment.

-

-

NMR Characterization (D₂O):

- 2.85 (s, 3H, N-Me )

- 3.0–3.5 (m, 4H, Piperidine ring)

- 4.2 (m, 1H, H-4 adjacent to oxygen)

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.

-

Kölmel, D. K., et al. (2012). 4-(Aminooxy)piperidine amides as a new class of hydroxylamine derivatives for the synthesis of oximes. European Journal of Organic Chemistry.

-

ChemScene. (n.d.). O-(1-Methylpiperidin-4-yl)hydroxylamine Product Page. ChemScene.

A Technical Guide to O-(1-methylpiperidin-4-yl)hydroxylamine: Synthesis, Characterization, and Application in Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the evolving landscape of drug discovery and development, particularly in the realm of bioconjugation and antibody-drug conjugates (ADCs), the choice of linker is paramount. The linker not only connects the targeting moiety to the payload but also critically influences the stability, solubility, and overall efficacy of the conjugate. Among the diverse array of chemical tools available, aminooxy-functionalized linkers, which form stable oxime bonds with carbonyl groups, have garnered significant attention. This guide provides a comprehensive technical overview of a specific and promising aminooxy reagent: O-(1-methylpiperidin-4-yl)hydroxylamine , also known by its synonym 4-(aminooxy)-1-methylpiperidine .

This document delves into the synthesis, characterization, and application of this versatile molecule. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies, aiming to equip researchers with the knowledge to effectively utilize this reagent in their drug development endeavors.

Nomenclature and Physicochemical Properties

The compound of interest is systematically named O-(1-methylpiperidin-4-yl)hydroxylamine . It is also commonly referred to as 4-(aminooxy)-1-methylpiperidine . For clarity and consistency, this guide will primarily use the former nomenclature.

| Property | Value | Source |

| CAS Number | 752170-00-6 | [1] |

| Molecular Formula | C₆H₁₄N₂O | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 38.49 Ų | [1] |

| logP | -0.0291 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

The presence of the 1-methylpiperidine moiety imparts several key characteristics to the molecule. It introduces a basic nitrogen atom, which can be protonated at physiological pH, thereby enhancing the hydrophilicity of the linker and potentially improving the solubility of the resulting conjugate.[2][3][4] This is a crucial consideration when dealing with hydrophobic drug payloads in ADC development.[5]

Synthesis of O-(1-methylpiperidin-4-yl)hydroxylamine

Proposed Synthesis via Mitsunobu Reaction

This proposed two-step synthesis starts from the commercially available N-Boc-4-hydroxypiperidine. The use of a Boc protecting group allows for controlled functionalization of the hydroxyl group before the introduction of the methyl group on the piperidine nitrogen.

Step 1: Synthesis of tert-butyl 4-(1,3-dioxoisoindolin-2-yloxy)piperidine-1-carboxylate

This step involves a Mitsunobu reaction between N-Boc-4-hydroxypiperidine and N-hydroxyphthalimide.[8] The reaction proceeds with inversion of configuration at the alcohol carbon, although in this achiral substrate, it is of no consequence.[1]

-

Reaction Scheme:

Figure 1: Mitsunobu reaction for O-alkylation. -

Experimental Protocol:

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and N-hydroxyphthalimide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add triphenylphosphine (PPh₃) (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired phthalimide-protected aminooxy piperidine derivative.

-

Step 2: Deprotection and N-methylation to yield O-(1-methylpiperidin-4-yl)hydroxylamine

This step involves the removal of both the phthalimide and Boc protecting groups, followed by N-methylation of the piperidine nitrogen. A one-pot procedure is proposed for efficiency.

-

Reaction Scheme:

Figure 2: Deprotection and N-methylation. -

Experimental Protocol:

-

Dissolve the product from Step 1 (1.0 eq) in ethanol.

-

Add hydrazine hydrate (4-5 eq) and reflux the mixture for 2-4 hours to cleave the phthalimide group.

-

Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

To the crude aminooxy piperidine, add formic acid (excess) and formaldehyde (excess) for the Eschweiler-Clarke N-methylation.

-

Heat the mixture at 80-100 °C for 4-8 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and basify with a strong base (e.g., NaOH) to pH > 12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Characterization

Thorough characterization of O-(1-methylpiperidin-4-yl)hydroxylamine is essential to confirm its identity and purity. While specific experimental spectra for this compound are not available in the searched literature, the expected data from standard analytical techniques can be predicted.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the N-methyl group, and the exchangeable protons of the aminooxy group. The piperidine protons would likely appear as complex multiplets in the aliphatic region. The N-methyl group would be a singlet, and the -ONH₂ protons would also appear as a broad singlet.[10][11]

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the piperidine ring and the N-methyl group. The chemical shifts would be indicative of a saturated heterocyclic system.[12][13]

Mass Spectrometry

-

LC-MS: Liquid chromatography-mass spectrometry would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 131.11.[1][14]

-

Fragmentation Pattern: The mass spectral fragmentation pattern would likely involve cleavage of the piperidine ring and loss of the aminooxy group, providing further structural confirmation.[15][16][17]

Application in Bioconjugation: The Oxime Ligation

O-(1-methylpiperidin-4-yl)hydroxylamine is a valuable reagent for bioconjugation, primarily through the formation of a stable oxime bond with an aldehyde or ketone. This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry.[16][18]

The Oxime Ligation: Mechanism and Advantages

The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the C=N-O linkage.[16]

Key advantages of the oxime linkage include:

-

Stability: Oxime bonds are significantly more stable to hydrolysis than hydrazone and imine bonds, a critical feature for in vivo applications.[10][15][19] Studies have shown that oximes can be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[15]

-

Chemoselectivity: The reaction is highly chemoselective, proceeding efficiently in the presence of other functional groups found in biological systems.[18]

-

Mild Reaction Conditions: Oxime ligation can be performed under mild, aqueous conditions, which is essential for maintaining the integrity of sensitive biomolecules like antibodies.[16]

Experimental Protocol: General Oxime Ligation for Bioconjugation

The following is a general protocol for the conjugation of an aminooxy linker, such as O-(1-methylpiperidin-4-yl)hydroxylamine, to a carbonyl-containing biomolecule (e.g., an antibody with an engineered aldehyde tag).

-

Materials:

-

Carbonyl-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).

-

O-(1-methylpiperidin-4-yl)hydroxylamine solution in a compatible solvent (e.g., DMSO).

-

(Optional) Catalyst stock solution (e.g., 100 mM p-phenylenediamine in PBS, pH 7.4).[12]

-

-

Procedure:

-

Dissolve the carbonyl-containing biomolecule in the reaction buffer to a final concentration of 1-10 µM.[12]

-

Add the O-(1-methylpiperidin-4-yl)hydroxylamine solution to the biomolecule solution to a final concentration of a 5-10 fold molar excess.[12]

-

If using a catalyst, add the catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[12]

-

Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours.[12]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

Purify the resulting conjugate using a suitable method such as size-exclusion chromatography to remove unreacted linker and catalyst.

-

Application in Antibody-Drug Conjugate (ADC) Development: A Case Study Framework

While a specific ADC synthesized with O-(1-methylpiperidin-4-yl)hydroxylamine is not detailed in the provided search results, a compelling case study can be constructed based on established principles of ADC design.[20][21][]

-

Objective: To synthesize an ADC by conjugating a potent cytotoxic payload, functionalized with an aldehyde, to a monoclonal antibody (mAb) containing a unique recognition site for the aminooxy linker.

-

Workflow:

Figure 4: General workflow for ADC synthesis via oxime ligation. -

Key Considerations for O-(1-methylpiperidin-4-yl)hydroxylamine in this context:

-

Solubility Enhancement: The hydrophilic piperidine moiety can help to offset the hydrophobicity of the payload, potentially reducing aggregation and improving the pharmacokinetic profile of the ADC.[4]

-

Linker Stability: The inherent stability of the oxime bond ensures that the payload remains attached to the antibody in circulation, minimizing off-target toxicity.[6]

-

Modulation of Physicochemical Properties: The tertiary amine of the piperidine ring provides a handle for modulating the overall charge and basicity of the linker, which can be fine-tuned to optimize drug release and cellular uptake.[2]

-

Conclusion and Future Perspectives

O-(1-methylpiperidin-4-yl)hydroxylamine represents a valuable and versatile tool for researchers in drug discovery and development. Its ability to form highly stable oxime bonds under mild conditions makes it an excellent choice for bioconjugation applications, including the synthesis of ADCs. The integral 1-methylpiperidine moiety offers distinct advantages in terms of modulating the physicochemical properties of the resulting conjugates, particularly solubility.

While this guide provides a robust framework for the synthesis and application of this reagent, further research into its specific reaction kinetics, a wider range of applications, and direct comparative studies with other aminooxy linkers would be beneficial. The continued exploration of such well-designed chemical tools will undoubtedly contribute to the advancement of targeted therapeutics and personalized medicine.

References

- Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025). Molecules.

- Protocol for PEG Aminooxy. (2022). BroadPharm.

- ADC Case Study-Custom Synthesis of ADC Linker-payload SET. (2018). SlideServe.

- A Comparative Analysis of Oxime Stability with Varied Hydroxylamines. (2025). Benchchem.

- Application Notes and Protocols for Oxime Bond Formation with Aminooxy Reagents. (2025). Benchchem.

- Application Notes and Protocols for Oxime Bond Form

- Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). Molecules.

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). Chemical Science.

- Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. (2025). Benchchem.

- O-(1-Methylpiperidin-4-yl)hydroxylamine. ChemScene.

- Aminooxy reagents for synthesis and analysis : expanding the role of oxim

- ADC Case Study: Improving Solubility and Stability with a Monodisperse PEG-Based Linker. (2025). PurePEG.

- Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. (2010). Chemical and Pharmaceutical Bulletin.

- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021). Chemistry – A European Journal.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin

- Applic

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). White Rose Research Online.

- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021).

- Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. (2010).

- How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. (2025). PurePEG.

- 1-Methyl-4-piperidone synthesis. ChemicalBook.

- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). Molecules.

- Mass Spectrometry Fragmentation P

- Methods to Design and Synthesize Antibody-Drug Conjug

- Master ADC Linker Design: Strategies & Optimiz

- Hydrolytic Stability of Hydrazones and Oximes. (2008).

- Study on the stability of the oxime HI 6 in aqueous solution. (1987). Archives of Toxicology.

- Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2020).

- 1-Methyl-4-piperidone. Wikipedia.

- Fragment Based Drug Discovery. (2018). Cambridge Healthtech Institute.

- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (2025). Benchchem.

- 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. (2000). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels. (2016).

- A Comparative Guide to the LC-MS/MS Characterization of O-(3-quinolyl)

- Advantages of dPEG® in ADC Linker Design.

- The Chemistry Behind ADCs. (2021). Molecules.

- A Comparative Guide to the In Vivo Stability of Aminooxy-PEG3-Methyl Ester Linkers. (2025). Benchchem.

- 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0148706). NP-MRD.

- Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. (2024). International Journal of Pharmaceutical and Bio-Medical Science.

- How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021). YouTube.

- The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. (2023). Preprints.org.

- Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. (2006). Bioorganic & Medicinal Chemistry.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purepeg.com [purepeg.com]

- 5. purepeg.com [purepeg.com]

- 6. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0271454) [np-mrd.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. real.mtak.hu [real.mtak.hu]

- 15. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 19. scispace.com [scispace.com]

- 20. PPT - ADC Case Study-Custom Synthesis of ADC Linker-payload SET PowerPoint Presentation - ID:8035541 [slideserve.com]

- 21. ADC Case Study-Custom Synthesis of ADC Linker-payload SET | PDF [slideshare.net]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of O-(1-Methylpiperidin-4-yl)hydroxylamine Free Base

Executive Summary

In modern drug discovery and bioconjugation, alkoxyamines serve as critical building blocks for orthogonal ligation strategies. O-(1-methylpiperidin-4-yl)hydroxylamine free base is a highly versatile, structurally optimized secondary amine derivative. By combining the aqueous solubility of a basic piperidine ring with the hyper-nucleophilicity of a hydroxylamine group, this molecule acts as an ideal linker for synthesizing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and target-specific oxime ethers.

This guide provides an authoritative breakdown of its molecular properties, the causality behind its chemical behavior, and self-validating protocols for its synthesis and application.

Core Physicochemical Profiling

Understanding the exact mass and structural descriptors of the free base is critical for precise stoichiometric calculations during synthesis and mass spectrometry (MS) validation. The quantitative data for the free base is summarized below based on standardized chemical registries[1],[2].

| Property | Value | Structural Significance |

| Molecular Formula | C₆H₁₄N₂O | Contains a balanced ratio of lipophilic carbons and polar heteroatoms. |

| Molecular Weight | 130.19 g/mol | Low molecular weight fragment, ideal for maintaining drug-like properties (Lipinski's Rule of 5) when used as a linker. |

| CAS Number | 752170-00-6 | Specific to the free base form (contrast with the dihydrochloride salt: CAS 132710-75-9)[3]. |

| SMILES String | CN1CCC(CC1)ON | Highlights the N-methyl substitution which prevents unwanted secondary amine side-reactions[1]. |

| Topological Polar Surface Area | 38.49 Ų | Optimal TPSA for membrane permeability if incorporated into central nervous system (CNS) active agents[1]. |

| LogP | -0.0291 | Highly hydrophilic, ensuring excellent solubility in aqueous buffer systems during bioconjugation[1]. |

Structural Mechanics: The Alpha-Effect

To utilize O-(1-methylpiperidin-4-yl)hydroxylamine effectively, one must understand the causality behind its reactivity.

Standard aliphatic amines rely solely on the lone pair of the nitrogen atom for nucleophilic attack. However, in this molecule, the oxygen atom directly adjacent to the primary amine donates electron density via lone-pair repulsion—a phenomenon known as the Alpha-Effect . This dramatically lowers the activation energy required for nucleophilic attack on electrophilic centers (like aldehydes or ketones).

Furthermore, the tertiary amine on the piperidine ring (N-methyl) has a pKa of ~9.5, while the alkoxyamine group has a pKa of ~4.5. This distinct pKa gap allows for orthogonal reactivity : by tuning the pH of the reaction buffer, researchers can selectively protonate the piperidine ring for solubility while keeping the alkoxyamine fully deprotonated and nucleophilic.

Experimental Methodologies

Protocol A: Synthesis of the Free Base via Mitsunobu Reaction

Causality of Design: Direct SN2 displacement of 1-methylpiperidin-4-ol is prone to E2 elimination side-reactions due to the basicity of the reagents. The Mitsunobu reaction is selected because it activates the alcohol under mild, redox-neutral conditions, ensuring clean C-O bond formation without elimination.

Step-by-Step Workflow:

-

Activation : Dissolve 1-methylpiperidin-4-ol and N-hydroxyphthalimide (NHPI) in anhydrous THF under inert argon. Cool to 0°C.

-

Coupling : Add Triphenylphosphine (PPh₃), followed by the dropwise addition of Diisopropyl azodicarboxylate (DIAD). The DIAD/PPh₃ complex activates the secondary alcohol, allowing NHPI to attack and form the protected phthalimide intermediate.

-

Deprotection (Hydrazinolysis) : Isolate the intermediate and dissolve in ethanol. Add hydrazine hydrate and reflux. Hydrazine selectively cleaves the phthalimide ring, releasing the free alkoxyamine.

-

Self-Validating QC :

-

TLC: Use a Ninhydrin stain; the primary aminooxy group will manifest as a distinct purple spot.

-

GC-MS: Confirm success by observing the exact molecular ion peak at m/z 130.1 corresponding to C₆H₁₄N₂O.

-

Two-step synthesis workflow of O-(1-methylpiperidin-4-yl)hydroxylamine via Mitsunobu reaction.

Protocol B: Target-Specific Oxime Ligation

Causality of Design: The reaction between the free base and a target carbonyl must be conducted in a specific pH window (4.5–6.0). If the pH is too high, the target carbonyl is not sufficiently electrophilic. If the pH is too low (<3.0), the alkoxyamine becomes fully protonated (ammonium salt) and loses its nucleophilicity. The pH 4.5–6.0 range is the kinetic "sweet spot."

Step-by-Step Workflow:

-

Buffer Preparation : Prepare a 100 mM sodium acetate buffer adjusted to pH 5.0.

-

Conjugation : Mix equimolar amounts of O-(1-methylpiperidin-4-yl)hydroxylamine and the target aldehyde/ketone in the buffer. Stir at room temperature for 2–4 hours.

-

Self-Validating QC :

-

LC-MS: Monitor the transition from the unstable hemiaminal intermediate to the final oxime ether. Validation is confirmed by a mass shift of -18 Da (loss of H₂O) from the intermediate mass.

-

Mechanistic pathway of oxime ligation utilizing the alkoxyamine free base.

References

-

[3] 2-(2-methanesulfonylethyl)piperidine hydrochloride (Contains CAS 132710-75-9 data). Accela ChemBio. URL: [Link]

Sources

In-Depth Technical Guide: Elucidating the pKa Values of O-(1-Methylpiperidin-4-yl)hydroxylamine

Executive Summary

Understanding the acid dissociation constant (

Molecular Architecture & Electronic Causality

O-(1-methylpiperidin-4-yl)hydroxylamine is a dual-basic scaffold characterized by two distinct ionizable centers:

-

The Piperidine Nitrogen (N1): A tertiary cyclic amine.

-

The Hydroxylamine Nitrogen (-O-NH

): A primary amine directly bonded to an electronegative oxygen atom at the C4 position of the ring.

The basicity of an amine is fundamentally governed by the availability of its lone pair to accept a proton. In this molecule, the two basic centers interact via through-bond inductive effects (-I effect). The highly electronegative -O-NH

Conversely, the hydroxylamine nitrogen suffers from massive electron delocalization due to the directly adjacent oxygen atom. This proximity effect drastically suppresses its basicity compared to standard primary aliphatic amines.

Comparative Analysis

To establish a baseline for our theoretical derivation, we must analyze the empirical

| Compound | Ionizable Group | Experimental | Reference |

| Piperidine | Secondary Amine | 11.28 | [2] |

| 1-Methylpiperidine | Tertiary Amine | 10.08 | [3] |

| 4-Hydroxypiperidine | Secondary Amine | 10.74 | [4] |

| O-Methylhydroxylamine | Primary Amine (-O-NH | 4.60 | [5] |

| O-(1-Methylpiperidin-4-yl)hydroxylamine | Hydroxylamine Nitrogen | ~4.60 (Est.) | Derived |

| O-(1-Methylpiperidin-4-yl)hydroxylamine | Piperidine Nitrogen | ~9.54 (Est.) | Derived |

Theoretical Derivation

Using Linear Free-Energy Relationships (LFER), we can extrapolate the exact

-

Deriving the Piperidine Nitrogen

: The -

Deriving the Hydroxylamine Nitrogen

: The reference compound, O-methylhydroxylamine, exhibits a

Protonation state transitions of O-(1-methylpiperidin-4-yl)hydroxylamine across the pH gradient.

Experimental Methodologies (Self-Validating Protocols)

Theoretical derivations must be empirically grounded. As a standard of scientific integrity, relying on a single analytical method introduces the risk of systematic error. We mandate the use of orthogonal, self-validating systems: Potentiometric Titration (for macroscopic thermodynamics) and

Protocol 1: Potentiometric Titration (Thermodynamic Gold Standard)

Causality & Validation: Potentiometry measures the global change in hydrogen ion concentration. However, standard sigmoidal titration curves can obscure exact equivalence points due to buffering artifacts at the pH extremes. To make this system self-validating, we apply a Gran plot transformation . The Gran plot linearizes the data, forcing the x-intercepts to mathematically validate the equivalence points, ensuring the extracted

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 2.0 mmol of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride in 50 mL of degassed, deionized water. Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength.

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere. (Argon prevents CO

absorption, which would form carbonic acid and artificially skew the basic -

Data Acquisition: Record the pH after each 0.05 mL addition, ensuring thermodynamic equilibrium is reached (drift < 0.001 pH/min).

-

Gran Plot Extraction: Convert the raw curve into a Gran plot. Extract

and

Protocol 2: H-NMR Titration (Site-Specific Elucidation)

Causality & Validation: Macroscopic potentiometry cannot definitively assign which

Self-validating 1H-NMR titration workflow for site-specific pKa determination.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 5 mM solution of the analyte in D

O. Add a trace amount of TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm). -

pH Adjustment: Prepare 12 aliquots. Adjust the

of each aliquot using dilute DCl and NaOD to span a -

Acquisition: Acquire

H-NMR spectra for each aliquot at 298 K. -

Tracking:

-

Track the N-CH

protons (shifting from ~2.2 ppm in the free base to ~2.8 ppm upon protonation). The inflection point of this specific curve definitively isolates the piperidine -

Track the C4-H proton (multiplet ~3.5 ppm) to observe the secondary shift caused by the protonation of the adjacent -O-NH

group, isolating the hydroxylamine

-

-

Validation: Fit the chemical shift vs. pH data to the Henderson-Hasselbalch equation using non-linear regression.

Implications for Drug Development

The dual

-

Salt Selection: The molecule can easily form highly stable dihydrochloride salts at a pH < 3.0. For physiological compatibility, a monohydrochloride salt can be isolated at a pH of ~7.0, where the piperidine nitrogen is ionized but the hydroxylamine is neutral.

-

Lipophilicity & BBB Penetration: At physiological pH (7.4), the hydroxylamine group (

4.60) will be entirely unprotonated, while the piperidine nitrogen (

References

-

ChemBK. "1-Methylpiperidine - Physico-chemical Properties." Source: ChemBK. URL:[Link]

-

Williams, R. "pKa Data Compiled by R. Williams." Source: Organic Chemistry Data. URL: [Link]

Sources

Technical Guide & Safety Data Sheet: O-(1-Methylpiperidin-4-yl)hydroxylamine Dihydrochloride

Document Control:

-

Subject: O-(1-Methylpiperidin-4-yl)hydroxylamine Dihydrochloride

-

CAS Number: 132710-75-9 (Dihydrochloride salt) | 752170-00-6 (Free Base)

-

Version: 2.0 (Technical Application & Safety Standard)

Executive Summary & Chemical Identity

This guide provides an in-depth technical analysis of O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride, a critical building block in medicinal chemistry. Unlike standard Safety Data Sheets (SDS) that list generic hazards, this document synthesizes safety protocols with experimental utility. This reagent is primarily used to introduce the N-methyl-4-aminooxypiperidine moiety, a common pharmacophore in kinase inhibitors and GPCR ligands due to its ability to modulate solubility and metabolic stability.

Product Identifiers

| Parameter | Specification |

| Chemical Name | O-(1-Methylpiperidin-4-yl)hydroxylamine dihydrochloride |

| Synonyms | 4-(Aminooxy)-1-methylpiperidine 2HCl; 1-Methyl-4-(aminooxy)piperidine dihydrochloride |

| CAS Number | 132710-75-9 (Dihydrochloride) |

| Molecular Formula | C₆H₁₆Cl₂N₂O |

| Molecular Weight | 203.11 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO; sparingly soluble in DCM |

Hazard Profiling & Risk Assessment

The "Why" Behind the Hazards

While GHS classifications provide a baseline, understanding the chemical causality of these hazards ensures better risk mitigation in the lab.

-

Acidity & Corrosivity (The Dihydrochloride Factor): As a dihydrochloride salt, this compound releases two equivalents of hydrochloric acid upon hydrolysis or contact with mucous membranes. This shifts the local pH drastically, causing immediate irritation or potential chemical burns, distinct from the toxicity of the parent amine.

-

Hydroxylamine Reactivity: The aminooxy (-O-NH₂) group is a potent nucleophile (alpha-effect). It can react non-specifically with biological carbonyls (aldehydes/ketones) in tissues, leading to cytotoxicity.

-

Sensitization Potential: Hydroxylamine derivatives are known structural alerts for skin sensitization. Repeated exposure may induce an immune response.

GHS Classification (29 CFR 1910.1200)

| Hazard Class | Category | H-Code | Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation. |

Safe Handling & Experimental Workflow

Expert Insight: The primary experimental failure mode with this reagent is hygroscopicity . The dihydrochloride salt avidly absorbs atmospheric moisture, altering the effective molecular weight and leading to stoichiometric errors in synthesis.

Best Practice Protocol

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Use a desiccator for long-term storage.

-

Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precise stoichiometry.

-

Reaction Setup: When using as a nucleophile, an auxiliary base (e.g., DIPEA, Pyridine) is required to neutralize the HCl and liberate the free alkoxyamine.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow for handling this reagent from storage to reaction, integrating safety checks.

Figure 1: Operational workflow for handling hygroscopic amine salts to ensure stoichiometric accuracy and safety.

Emergency Response Framework

In the event of exposure, the response must be immediate and specific to the acidic nature of the salt.

Self-Validating Response Steps

-

Eye Contact: Do not just rinse; force the eyelids open . The salt can lodge in the cul-de-sac of the eye, causing continuous acid release. Flush for a minimum of 15 minutes.

-

Skin Contact: Wash with soap and water.[2][3] Validation: If redness persists after 15 minutes, the acid neutralization was insufficient; seek medical attention.

-

Spill Cleanup: Do not sweep dry dust (inhalation risk). Cover with a wet paper towel to dissolve the salt, then wipe up. Treat the waste as hazardous chemical waste.

Visualization: Emergency Triage Logic

Figure 2: Decision tree for immediate emergency response, prioritizing rapid decontamination.

Stability & Reactivity

Understanding the chemical stability is crucial for both safety and shelf-life.

-

Chemical Stability: Stable under recommended storage conditions. The dihydrochloride salt is significantly more stable to oxidation than the free base.

-

Conditions to Avoid:

-

Moisture: Causes clumping and hydrolysis.

-

Strong Oxidizing Agents: Can react violently with the hydroxylamine moiety (potential for N-oxide formation or cleavage).

-

Strong Bases: Will liberate the free amine, which is volatile and more prone to oxidation.

-

-

Decomposition Products: Hazardous decomposition may form Carbon oxides (COx), Nitrogen oxides (NOx), and Hydrogen chloride gas (HCl).

Toxicology & Ecological Information

Note: Specific toxicological data (LD50) for this specific CAS is limited. Data is extrapolated from structural analogues (piperidine and hydroxylamine derivatives).

-

Acute Toxicity: Harmful if swallowed. The piperidine ring suggests potential for CNS effects at high doses, while the hydroxylamine group poses blood toxicity risks (methemoglobinemia) upon chronic exposure.

-

Carcinogenicity: Hydroxylamine and its salts are suspected of causing cancer (Category 2).[1] Handle with caution as a potential mutagen.

-

Ecological Impact: Do not allow product to reach ground water or sewage systems. Amines are generally toxic to aquatic life due to pH alteration and nitrogen load.

References

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Piperidine derivatives. Retrieved March 6, 2026, from [Link]

Sources

The Isomer Divergence: A Technical Guide to N- vs. O-Substituted Hydroxylamines

The following technical guide details the structural, synthetic, and functional divergence between O-substituted and N-substituted hydroxylamine derivatives.

Executive Summary

Hydroxylamine (

For the drug development scientist, distinguishing these isomers is critical:

-

O-Substituted derivatives are the gold standard for stable bioconjugation (oxime ligation) and serve as potent inhibitors of DNA repair (e.g., Methoxyamine).

-

N-Substituted derivatives function as radical scavengers, spin traps (Nitrones), and metal chelators, but carry higher risks of mutagenicity and hematotoxicity (methemoglobinemia).

This guide provides the mechanistic grounding to select, synthesize, and utilize the correct isomer for specific research applications.

Structural & Electronic Properties[1]

The position of the substituent (

Basicity (pKa)

A defining difference is the acidity of the conjugate acid. O-substitution significantly lowers the basicity of the nitrogen compared to N-substitution.

| Property | N-Substituted ( | O-Substituted ( | Hydroxylamine ( |

| pKa (Conjugate Acid) | ~ 5.96 | ~ 4.60 | 6.03 |

| Hybridization | |||

| Dominant Effect | Inductive donation from Alkyl (+I) stabilizes cation. | Inductive withdrawal by Oxygen (-I) destabilizes cation.[1] | Reference |

| Physiological State (pH 7.4) | ~3-5% Protonated | < 0.2% Protonated (Mostly neutral) | ~4% Protonated |

Mechanistic Insight: The lower pKa of O-substituted hydroxylamines ensures they exist primarily as free bases at physiological pH, enhancing their effective concentration for nucleophilic attacks in biological media, despite being intrinsically less basic.[1]

The Alpha Effect

Both isomers exhibit the Alpha Effect —enhanced nucleophilicity due to the repulsion between adjacent lone pairs on Nitrogen and Oxygen. However, the steric bulk in N-substituted derivatives often dampens this effect compared to the unhindered

Reactivity Profiles: The Carbonyl Fork

The most critical functional divergence occurs during reaction with carbonyl electrophiles (Aldehydes/Ketones).[1] This "Reactivity Fork" determines whether a stable conjugate or a reactive intermediate is formed.[1]

Pathway Analysis

-

O-Substituted (Alkoxyamines): React to form Oxime Ethers .[1]

-

N-Substituted: React to form Nitrones .

Figure 1: The Reactivity Fork.[1] Selection of the hydroxylamine isomer dictates the stability and utility of the resulting C=N bond.

Synthesis Strategies

Direct alkylation of hydroxylamine (

Synthesis of O-Substituted Hydroxylamines (Alkoxyamines)

The Challenge: Prevent N-alkylation. The Solution: Use of N-protected precursors (e.g., N-hydroxyphthalimide) followed by O-alkylation and deprotection.

-

Method: Mitsunobu Reaction or Alkyl Halide Substitution.[1][5]

-

Precursor: N-Hydroxyphthalimide or N-Boc-Hydroxylamine.[1]

-

Deprotection: Hydrazine (Ing-Manske) or Acid (TFA/HCl).[1]

Synthesis of N-Substituted Hydroxylamines

The Challenge: Stop reduction before the amine stage (

-

Method A: Reduction of Nitro compounds (

) using Zn/NH4Cl or partial hydrogenation.[1] -

Method B: Reduction of Oximes (

) using Pyridine-Borane or NaCNBH3 at controlled pH.[1]

Figure 2: Synthetic Decision Tree. Distinct pathways are required to ensure regioselectivity.

Biological Interface: Toxicity vs. Therapeutics[1]

O-Substituted: The DNA Repair Inhibitor

Mechanism: Methoxyamine (

-

Chemotherapy (e.g., Temozolomide) creates DNA lesions.[1]

-

Glycosylases remove the base, creating an Apurinic/Apyrimidinic (AP) site (an aldehyde).[1]

-

Methoxyamine reacts with the AP site aldehyde to form a stable oxime adduct.[1]

-

APE1 (Endonuclease) cannot cleave the oxime adduct.[1]

-

Result: Blocked repair

DNA strand breaks

N-Substituted: The Radical Generator

Mechanism: N-substituted hydroxylamines are metabolically active and often toxic.[1]

-

Methemoglobinemia: N-sub derivatives oxidize Hemoglobin (

) to Methemoglobin ( -

Mutagenicity: N-methylhydroxylamine reacts with Cytosine (likely at the C5-C6 bond or N4), causing transition mutations (C

T).[1] -

Radical Stress: They can undergo auto-oxidation to generate superoxide anions and nitroxide radicals.[1]

Experimental Protocols

Protocol A: Synthesis of O-Benzylhydroxylamine (Mitsunobu Route)

Use this for creating stable O-substituted reagents.

-

Reagents: N-Hydroxyphthalimide (1.0 eq), Benzyl Alcohol (1.0 eq), Triphenylphosphine (1.1 eq), THF (anhydrous).[1]

-

Coupling: Cool solution to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.1 eq) dropwise. Stir at RT for 12h.[1]

-

Isolation: Concentrate and purify the intermediate N-benzyloxyphthalimide by flash chromatography.

-

Deprotection: Dissolve intermediate in DCM/MeOH. Add Hydrazine hydrate (3.0 eq).[1] Stir 1-2h (white precipitate of phthalhydrazide forms).

-

Workup: Filter precipitate. Concentrate filtrate.[1] Acidify with HCl to form salt, wash with ether, then basify to release free amine if needed.[1]

Protocol B: Kinetic Comparison of Oxime vs. Nitrone Formation

Use this to validate the reactivity of your synthesized isomer.

-

Setup: Prepare 50 mM solutions of (a) O-Benzylhydroxylamine and (b) N-Benzylhydroxylamine in Phosphate Buffer (

7.4, -

Reaction: Add 1.0 eq of Cyclohexanone to each NMR tube.

-

Monitoring: Acquire

-NMR spectra at t=5 min, 1h, 12h. -

Observation:

-

Tube A (O-Sub): Rapid disappearance of ketone.[1] Appearance of distinct oxime ether signals. No hydrolysis observed over 12h.[1]

-

Tube B (N-Sub): Slower evolution.[1][2] Appearance of Nitrone signals (often broad).[1] Potential equilibrium observed (presence of free ketone) depending on concentration.[1]

-

References

-

pKa and Physical Properties

-

Synthetic Methodologies

-

Biological Mechanisms (BER & Toxicity)

-

Liu, L., et al.[1] "Methoxyamine-mediated inhibition of base excision repair sensitizes human colon cancer cells to 5-fluorouracil."[1] Scientific Reports, 2013.[1] Link

-

Budowsky, E. I., et al.[1][8] "Mechanism of the mutagenic action of hydroxylamine.[8][9] Reaction of hydroxylamine and O-methylhydroxylamine with the cytosine nucleus." Biochimica et Biophysica Acta, 1971.[1][8] Link

-

Gross, P., et al.[1] "Two mechanisms for toxic effects of hydroxylamines in human erythrocytes."[1][10] Toxicology, 1985.[1] Link

-

-

Reactivity & Nitrones

Sources

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 2. Nitrones: Comprehensive Review on Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02638A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]

- 8. Mechanism of the mutagenic action of hydroxylamine. 3. Reaction of hydroxylamine and O-methylhydroxylamine with the cytosine nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (Open Access) Chemical mutagenesis: reaction of N-methylhydroxylamine with cytosine analogues. (1971) | Janion C | 5 Citations [scispace.com]

- 10. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Solubilizing Oxime Ethers via O-(1-Methylpiperidin-4-yl)hydroxylamine

Executive Summary

This guide details the protocol for installing the 1-methylpiperidin-4-yloxy moiety onto ketone or aldehyde substrates. This specific structural motif is a "privileged scaffold" in medicinal chemistry, frequently employed to enhance the aqueous solubility and pharmacokinetic profile of lipophilic drug candidates. By converting a carbonyl group into a basic oxime ether, researchers can introduce a solubilizing amine handle without significantly altering the steric bulk of the parent molecule.

Core Applications

-

Solubility Enhancement: Introduction of a basic center (

) allows for salt formation (e.g., HCl, mesylate), drastically improving water solubility. -

ADME Tuning: Modulation of lipophilicity (

) and metabolic stability. -

Linker Chemistry: Creating stable oxime linkages for PROTACs or antibody-drug conjugates (ADCs).

Strategic Rationale & Mechanism

The "Solubility Handle" Strategy

Many lead compounds fail due to poor physicochemical properties. The O-(1-methylpiperidin-4-yl)hydroxylamine reagent serves as a "plug-and-play" solution. Unlike simple alkyl chains, the piperidine ring provides a basic nitrogen that can be protonated at physiological pH, facilitating dissolution in gastric media.

Reaction Mechanism

The reaction is a condensation between the nucleophilic oxygen-substituted amine (alkoxyamine) and an electrophilic carbonyl. It proceeds via a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration.

Critical Insight: The reaction rate exhibits a bell-shaped pH dependence.

-

Low pH (< 3): The amine is fully protonated (

), rendering it non-nucleophilic. -

High pH (> 6): The carbonyl oxygen is not sufficiently activated by protonation.

-

Optimal pH (4.5): Balances nucleophilicity of the amine with electrophilicity of the carbonyl.

Pathway Visualization

Figure 1: Mechanistic workflow for the condensation of alkoxyamines with carbonyls.

Experimental Protocols

Materials & Equipment[1][2]

-

Reagent: O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride (CAS 752170-00-6).

-

Solvents: Ethanol (EtOH), Methanol (MeOH), Pyridine (anhydrous).

-

Bases: Sodium Acetate (NaOAc), Pyridine, Triethylamine (

).

Method A: The Pyridine/Ethanol Standard (Robust)

Best for: Stable, non-volatile ketones requiring thermal activation.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Ketone Substrate (1.0 equiv) in absolute Ethanol (0.1 M concentration).

-

Reagent Addition: Add O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride (1.2 – 1.5 equiv).

-

Base Addition: Add Pyridine (3.0 – 5.0 equiv).

-

Expert Note: Pyridine acts as both a base to free the amine and a weak acid catalyst (pyridinium) to assist dehydration.

-

-

Reaction: Heat the mixture to reflux (

C) under nitrogen. Monitor by LCMS/TLC.-

Time: Typically 2–16 hours.

-

-

Workup (Critical):

-

Concentrate the reaction mixture under reduced pressure to remove Ethanol and most Pyridine.

-

Redissolve residue in DCM or EtOAc.

-

Wash: Wash with saturated

(aq) or water. DO NOT wash with acid , or you will extract your basic product into the aqueous layer. -

Dry over

, filter, and concentrate.

-

Method B: Mild Conditions (Acid-Sensitive Substrates)

Best for: Aldehydes or substrates sensitive to high heat.

-

Preparation: Dissolve Substrate (1.0 equiv) in Methanol (0.1 M).

-

Buffer System: Add O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride (1.2 equiv) and anhydrous Sodium Acetate (NaOAc, 2.5 equiv).

-

Expert Note: NaOAc buffers the HCl released from the salt, maintaining the pH near the optimal 4.5 window.

-

-

Reaction: Stir at Room Temperature (25°C) for 4–24 hours.

-

Workup: Similar to Method A.

Data Presentation: Optimization Parameters

| Parameter | Condition A (Standard) | Condition B (Mild) | Effect on Outcome |

| Solvent | Ethanol (Reflux) | Methanol (RT) | Reflux drives difficult sterics; MeOH is better for solubility of salts. |

| Base | Pyridine (Excess) | NaOAc (2.5 eq) | Pyridine buffers effectively but is harder to remove; NaOAc is mild. |

| Catalyst | Pyridinium HCl (In situ) | Acetic Acid (In situ) | Acid catalysis is required for the dehydration step. |

| Isomer Ratio | Thermodynamic Mix (E/Z) | Kinetic Mix | High temp favors the thermodynamic isomer (usually E). |

Purification & Characterization (Self-Validating System)

The purification of piperidine-containing molecules presents a specific challenge: streaking on silica gel due to interaction with acidic silanols.

Purification Protocol

-

Stationary Phase: Use Silica Gel neutralized with amine.

-

Mobile Phase: DCM / Methanol /

(e.g., 90:10:1) or DCM / MeOH /-

Why: The ammonia/triethylamine competes for silanol sites, allowing the basic product to elute as a sharp band.

-

-

Alternative: Use neutral or basic Alumina if the product is acid-sensitive.

Validation Criteria (QC)

-

LCMS: Look for

. Note that the piperidine nitrogen will readily protonate. -

NMR (

):-

Diagnostic Signal: The proton on the 4-position of the piperidine ring (attached to the oxygen) typically appears as a multiplet around

3.8 – 4.2 ppm. -

N-Methyl: Singlet around

2.2 – 2.3 ppm. -

Isomers: You may see two sets of signals for the oxime isomers (E and Z).[1]

-

Isomerism Workflow

Figure 2: Decision tree for handling E/Z oxime isomers.

References

-

Jautelat, R., et al. (2022).[2] The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Pharmaceuticals, 15(1), 66. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Oximes and Oxime Ethers. Retrieved October 26, 2023, from [Link]

-

Perumal, P. T., et al. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Notes and Protocols for Pyridine-Mediated Coupling of O-(1-methylpiperidin-4-yl)hydroxylamine

Introduction: The Significance of O-(1-methylpiperidin-4-yl)hydroxylamine in Modern Drug Discovery

O-(1-methylpiperidin-4-yl)hydroxylamine is a valuable building block in medicinal chemistry, frequently incorporated into molecules destined for drug discovery pipelines. Its unique structure, featuring a reactive hydroxylamine moiety coupled with a saturated heterocyclic piperidine ring, offers a versatile scaffold for the synthesis of novel chemical entities. The piperidine ring can enhance aqueous solubility and modulate pharmacokinetic properties, while the hydroxylamine group provides a key reactive handle for the formation of stable amide-like linkages, known as hydroxamic esters or N-acyl-O-alkylhydroxylamines. These linkages are found in a variety of biologically active compounds, and the ability to efficiently and selectively form them is of paramount importance to researchers in the pharmaceutical and biotechnology sectors.

This application note provides a detailed guide to the use of pyridine as a base in the N-acylation of O-(1-methylpiperidin-4-yl)hydroxylamine with carboxylic acids and their activated derivatives. We will delve into the mechanistic rationale for employing pyridine, present robust experimental protocols, and offer insights to ensure successful and reproducible coupling reactions.

The Dual Role of Pyridine in Acylation Chemistry: A Mechanistic Perspective

Pyridine is a commonly employed base in organic synthesis, and its role in the acylation of nucleophiles like O-(1-methylpiperidin-4-yl)hydroxylamine is multifaceted. It serves not only as an acid scavenger but can also act as a nucleophilic catalyst, significantly influencing the reaction rate and outcome.

1. Acid Scavenging: When coupling a carboxylic acid with O-(1-methylpiperidin-4-yl)hydroxylamine, particularly when using an acyl chloride or a coupling reagent that generates an acidic byproduct (e.g., HCl from an acyl chloride, or protonated species from carbodiimides), a base is required to neutralize the acid.[1] Failure to do so would lead to the protonation of the nucleophilic hydroxylamine, rendering it unreactive. Pyridine, with a pKa of its conjugate acid around 5.2, is sufficiently basic to sequester these acidic byproducts, allowing the coupling reaction to proceed to completion.

2. Nucleophilic Catalysis: In reactions involving acyl chlorides or anhydrides, pyridine can function as a nucleophilic catalyst. It attacks the electrophilic carbonyl carbon of the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the O-alkylhydroxylamine than the original acylating agent. This catalytic pathway is particularly effective for less reactive nucleophiles or sterically hindered substrates. A related and more potent nucleophilic catalyst is 4-(dimethylamino)pyridine (DMAP), which is often used in catalytic amounts alongside a stoichiometric amount of a weaker base like pyridine or triethylamine.[2]

The choice between direct acylation and a carbodiimide-mediated coupling will depend on the stability and availability of the starting carboxylic acid. The use of an acyl chloride is often more rapid, while carbodiimide coupling is milder and suitable for sensitive substrates. In both scenarios, pyridine plays a crucial role in ensuring the efficiency of the reaction.

Experimental Protocols

Two primary protocols are presented below: one for the coupling using an acyl chloride and another for a carbodiimide-mediated reaction.

Protocol 1: Acylation with an Acyl Chloride using Pyridine

This protocol describes the N-acylation of O-(1-methylpiperidin-4-yl)hydroxylamine with a representative acyl chloride, benzoyl chloride.

Materials:

-

O-(1-methylpiperidin-4-yl)hydroxylamine

-

Benzoyl chloride

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve O-(1-methylpiperidin-4-yl)hydroxylamine (1.0 eq) in anhydrous DCM (0.1-0.2 M).

-

Add anhydrous pyridine (1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

To the stirred solution, add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-benzoyl-O-(1-methylpiperidin-4-yl)hydroxylamine.

Protocol 2: Carbodiimide-Mediated Coupling using Pyridine

This protocol is suitable for coupling a carboxylic acid directly with O-(1-methylpiperidin-4-yl)hydroxylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

-

Carboxylic acid (e.g., Benzoic acid)

-

O-(1-methylpiperidin-4-yl)hydroxylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (optional, to suppress racemization and improve efficiency)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt or HOAt (1.1 eq, if used) in anhydrous DCM or DMF (0.1-0.2 M).

-

Add O-(1-methylpiperidin-4-yl)hydroxylamine (1.1 eq) and pyridine (1.5-2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the N-acylation of O-alkylhydroxylamines based on analogous reactions reported in the literature. Please note that yields are substrate-dependent and may require optimization.

| Acylating Agent/Method | Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| Benzoyl Chloride | N-(pyridin-2-ylmethyl)acetamide | DIPEA (1.5) | CH₂Cl₂ | rt | 3 | 83 | [3] |

| Acetic Anhydride | 4-methyl piperidine | Pyridine | - | 140 | 2 | - | [4] |

| T3P | Various amines | Pyridine | EtOAc | rt | 1-16 | 80-95 | [5] |

| Benzoyl Chloride | 4-methyl piperidine | Triethylamine (2.0) | Ketone | rt | 2 | 85 | [6] |

| Carboxylic Acid/EDC | Amines | Pyridine | DCM/DMF | 0 to rt | 4-24 | - | [7] |

DIPEA: N,N-Diisopropylethylamine; T3P: Propanephosphonic acid anhydride; rt: room temperature.

Visualizing the Workflow

The following diagram illustrates the general workflow for the pyridine-mediated coupling of a carboxylic acid (or its activated form) with O-(1-methylpiperidin-4-yl)hydroxylamine.

Caption: General workflow for the pyridine-mediated coupling reaction.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: For reactions involving acyl chlorides and carbodiimides, it is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the reactive intermediates.

-

Low Yields: If low yields are observed, consider adding a catalytic amount (0.1 eq) of DMAP to the reaction mixture to accelerate the acylation.[2] For carbodiimide couplings, ensure the freshness of the EDC, as it can degrade over time.

-

Side Reactions: In some cases, O-acylation of the hydroxylamine can compete with the desired N-acylation. Careful control of reaction temperature and stoichiometry can help to minimize this.

-

Purification: The basic nature of the piperidine ring in the product may require careful selection of the mobile phase for column chromatography to avoid streaking. A small amount of a basic modifier like triethylamine or pyridine in the eluent can be beneficial.

Conclusion

Pyridine is an effective and versatile base for mediating the coupling of O-(1-methylpiperidin-4-yl)hydroxylamine with carboxylic acids and their derivatives. Its dual role as an acid scavenger and a potential nucleophilic catalyst makes it a valuable tool for the synthesis of novel hydroxamic esters. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this methodology in their drug discovery and development efforts.

References

-

Bononi, G., Lonzi, C., Tuccinardi, T., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1989. [Link]

-

Li, Y., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

-

Paudyal, M. P., et al. (2020). Supporting Information. The Royal Society of Chemistry. [Link]

-

Yao, H., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 575-580. [Link]

-

Kovacs, D., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 183-193. [Link]

-

Lambert, K. M., et al. (2017). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 139(25), 8426-8429. [Link]

-

Blatt, A. H. (1941). Benzohydroxamic acid. Organic Syntheses, Coll. Vol. 1, p.67. [Link]

-

Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

-

Wang, X., et al. (2022). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 12(3), 1547-1551. [Link]

-

Aapptec. (n.d.). Coupling Reagents. [Link]

-

Hossain, M., Singha, K., & Habib, I. (2023). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. ChemistrySelect, 8(8), e202204550. [Link]

-

Wang, Y., et al. (2020). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Chemical Communications, 56(76), 11269-11272. [Link]

-

Park, K. H., & Kurth, M. J. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]

-

Baral, R., Gunn, J. V., & Hartley, C. S. (2025). Controlling Carbodiimide-Driven Reaction Networks Through the Reversible Formation of Pyridine Adducts. Chemical Science, 16(1), 100-107. [Link]

-

Li, Z., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5517-5521. [Link]

-

Prathebha, K., et al. (2014). N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o163. [Link]

-

ResearchGate. (2026). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. [Link]

-

Chen, D., et al. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters, 25(25), 4571-4575. [Link]

-

Bakalova, A., et al. (2012). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 42(10), 1029-1032. [Link]

-

ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. [Link]

-

Singh, R. P., et al. (2005). Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. Bioorganic & Medicinal Chemistry Letters, 15(7), 1885-1889. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

preparation of O-(1-methylpiperidin-4-yl)hydroxylamine stock solutions in DMSO

Application Note: Preparation and Storage of O-(1-Methylpiperidin-4-yl)hydroxylamine Stock Solutions in DMSO

Abstract